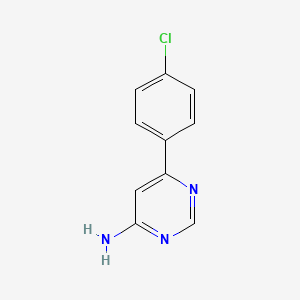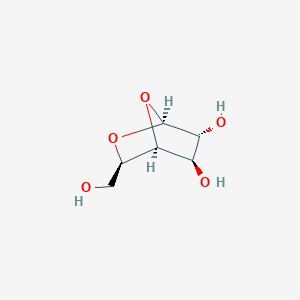amino}propyl)(methyl)amine CAS No. 1342437-21-1](/img/structure/B1456995.png)
(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine
Descripción general
Descripción
“(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine” is a complex organic compound. It’s related to the family of amine-containing monomers, which are used in the production of copolymers . These copolymers are effective dispersant viscosity modifiers for lubricating oils .
Synthesis Analysis
The compound can be synthesized via a radical copolymerization process. For instance, N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) can be copolymerized with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70°C . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of this compound is complex due to its multiple functional groups. It contains a propyl group attached to a methylamine, which is further attached to a dimethylaminoethyl group . This structure allows the compound to participate in various chemical reactions and form assemblies with different reactivity due to hydrogen bonding .Chemical Reactions Analysis
The compound is involved in radical copolymerizations with other monomers such as n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The compound is a colorless to yellowish liquid with a pungent, amine-like odor . It is soluble in water and reacts with bases . It tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .Aplicaciones Científicas De Investigación
Production of Polymers
This compound is used as a monomer in the production of polymers with a wide range of applications . The most common use is in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
Controlling Compositional Heterogeneity
The compound has been used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . This process significantly influences the composition and compositional heterogeneity of copolymers .
Synthesis of Self-healing pH-responsive Hydrogels
The compound has been used as a monomer to synthesize self-healing pH-responsive hydrogels . These hydrogels have potential applications in drug delivery .
Development of Gene Delivery Vector
Due to its ability to complex with nucleic acids and facilitate their intracellular delivery, the compound has been used as a cationic monomer to develop gene delivery vectors .
Peptide Synthesis
The compound has been used in peptide synthesis . This process is crucial in the production of proteins and other biological molecules .
Protein Crosslinking to Nucleic Acids
The compound has been used for protein crosslinking to nucleic acids . This process is important in the study of protein-DNA and protein-RNA interactions .
Preparation of Immunoconjugates
The compound has been used in the preparation of immunoconjugates . Immunoconjugates are antibodies linked to a cytotoxic agent and are used in targeted cancer therapy .
Dispersant Viscosity Modifiers for Lubricating Oils
Amine-containing organo-soluble (meth)acrylic copolymers, which can be produced using this compound, are effective dispersant viscosity modifiers for lubricating oils .
Safety And Hazards
Direcciones Futuras
The compound’s unique properties make it a valuable component in the production of copolymers. Future research could focus on exploring its potential applications in other areas, such as drug delivery systems or nanoreactors . Additionally, more studies could be conducted to better understand its behavior in different solvent environments and under varying conditions .
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-10-6-5-7-12(4)9-8-11(2)3/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLFEWYIGMEAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)


![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)

![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)
